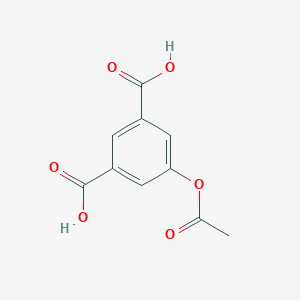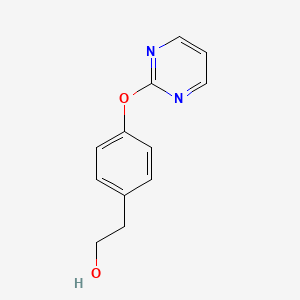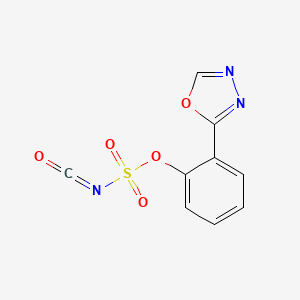
3,5-Dichloro-4-isothiocyanatopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-isothiocyanatopyridine is a chemical compound with the molecular formula C6H2Cl2N2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and an isothiocyanate group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-isothiocyanatopyridine typically involves the reaction of 3,5-dichloropyridine with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
3,5-Dichloropyridine+Thiophosgene→this compound
The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-4-isothiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dichloromethane, ethanol, and acetonitrile.
Catalysts: Palladium or other transition metal catalysts for specific reactions.
Major Products Formed
Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.
Sulfonyl Derivatives: Formed by the oxidation of the isothiocyanate group.
Substituted Pyridines: Formed by the substitution of chlorine atoms with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-isothiocyanatopyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-isothiocyanatopyridine involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, thereby inhibiting the activity of enzymes or modifying proteins. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-4-formylpyridine: Similar structure but with a formyl group instead of an isothiocyanate group.
3,5-Dichloro-4-aminopyridine: Contains an amino group instead of an isothiocyanate group.
3,5-Dichloro-4-methylpyridine: Contains a methyl group instead of an isothiocyanate group.
Uniqueness
3,5-Dichloro-4-isothiocyanatopyridine is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and allows for specific interactions with nucleophiles. This makes it particularly useful in applications requiring covalent modification of target molecules .
Eigenschaften
Molekularformel |
C6H2Cl2N2S |
|---|---|
Molekulargewicht |
205.06 g/mol |
IUPAC-Name |
3,5-dichloro-4-isothiocyanatopyridine |
InChI |
InChI=1S/C6H2Cl2N2S/c7-4-1-9-2-5(8)6(4)10-3-11/h1-2H |
InChI-Schlüssel |
UZRYPJAPINSGTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Cl)N=C=S)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8660087.png)





![tert-Butyl 2-(3-((4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)carbamoyl)pyridin-2-yl)-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B8660128.png)




